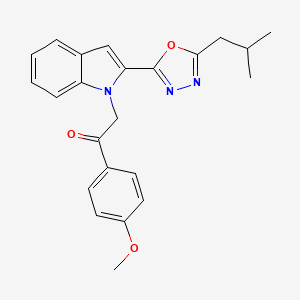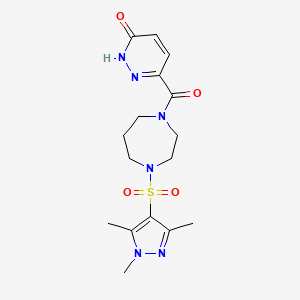
3-(2-Bromobenzenesulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Bromobenzenesulfonamido)propanoic acid” is a chemical compound with the molecular weight of 308.15 . It is also known as N-[(2-bromophenyl)sulfonyl]-beta-alanine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10BrNO4S . The InChI Code for this compound is 1S/C9H10BrNO4S/c10-7-3-1-2-4-8(7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 308.15 .Scientific Research Applications
Synthesis of Keto Acids and Halogen Compounds
Research by Seed et al. (2003) describes the synthesis of keto acids, highlighting the utility of bromobenzene derivatives in acylation and Friedel-Crafts reactions. This work underscores the versatility of bromobenzene compounds in organic synthesis, offering pathways to create structurally diverse molecules (Seed, Sonpatki, & Herbert, 2003).
Advances in Polymer Science
Shreepathi and Holze (2006) explored the synthesis of polyaniline colloids using dodecylbenzenesulfonic acid as a surfactant and dopant, demonstrating its role in producing stable, conductive polymer dispersions. This study highlights the application of sulfonamido compounds in enhancing the properties and stability of conducting polymers (Shreepathi & Holze, 2006).
Organoborane Chemistry
Zaidlewicz and Wolan (2002) discussed the synthesis of ω-(4-bromophenyl)alkanoic acids and their subsequent transformation into boronates, emphasizing the role of bromophenyl derivatives in the development of boron-based compounds for organic synthesis and potential applications in drug discovery (Zaidlewicz & Wolan, 2002).
Catalysis and CO2 Reduction
Research by Bhugun, Lexa, and Savéant (1996) showed the catalytic role of iron(0) porphyrins in the electrochemical reduction of CO2, with the addition of weak Brönsted acids improving catalysis. This work suggests potential applications of similar compounds in catalysis and environmental chemistry (Bhugun, Lexa, & Savéant, 1996).
Development of Metal-Organic Frameworks
Mietrach et al. (2009) described the use of sulfonic acid analogs of terephthalic and trimesic acid in synthesizing metal-organic frameworks (MOFs) with enhanced thermal stability. This study illustrates the importance of sulfonamido-based linkers in constructing MOFs for potential applications in gas storage, separation, and catalysis (Mietrach, Muesmann, Christoffers, & Wickleder, 2009).
Safety and Hazards
properties
IUPAC Name |
3-[(2-bromophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c10-7-3-1-2-4-8(7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWPLGSMFCYFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Furan-2-ylmethyl)-2,6-dimethylpyridin-4-ylidene]indene-1,3-dione](/img/structure/B2825450.png)

![1-[2-[(But-2-ynoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2825452.png)



![2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2825457.png)
![7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![4-methyl-1-(4-methylphenyl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2825464.png)
![N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2825465.png)
![[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride](/img/structure/B2825468.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2825471.png)
